molecular formula C25H24N2O4 B7750324 tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate

tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate

Cat. No.: B7750324
M. Wt: 416.5 g/mol
InChI Key: ZSNAWCDEBHBACY-CIAVSLABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate is a complex organic compound with a unique structure that includes a tert-butyl ester, a phenylprop-2-enoyl group, and an isoindolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate typically involves multiple steps. One common method includes the esterification of a suitable carboxylic acid precursor with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate . The reaction conditions often require anhydrous conditions and elevated temperatures to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-16(28)21(24(30)31-25(2,3)4)22-18-12-8-9-13-19(18)23(27-22)26-20(29)15-14-17-10-6-5-7-11-17/h5-15H,1-4H3,(H,26,27,29)/b15-14+,22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNAWCDEBHBACY-CIAVSLABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C=CC3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)/C=C/C3=CC=CC=C3)/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.